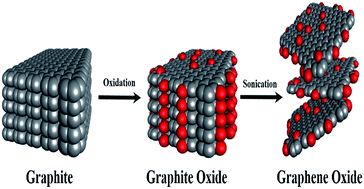Curcumin loaded nano graphene oxide reinforced fish scale collagen – a 3D scaffold biomaterial for wound healing applications†
RSC Advances Pub Date: 2015-10-29 DOI: 10.1039/C5RA15726A
Abstract
In recent years, graphene oxide (GO) has been functionalized to make GO a potential useful material in the biomedical field. GO is a one-atom thick planar sheet of sp2-bonded carbon atoms with functional groups containing oxygen attached to both the sides and surface area of the flake. Functionalized GO has attracted significant research interest based on its potential application in different fields including biomedicine. In the present work we prepare highly stabilized nano graphene oxide (NGO) in aqueous media. NGO is functionalized with type I collagen (2 : 1, NGO : collagen) to make a 3D scaffold as a novel platform for better tissue engineering research. The functionalization of NGO is achieved by a grafting process, an innovative method to modify the properties of NGO. The size of the prepared NGO is measured by dynamic light scattering, and the collagen functionalized NGO (CFNGO) is characterized by X-ray diffraction, attenuated total reflectance (ATR)-FTIR, ultraviolet visible (UV-vis), atomic force microscopy (AFM) and Raman spectroscopy. The surface property of the CFNGO is characterized by employing transmission electron microscopy (TEM) and scanning electron microscopy (SEM). The mechanical stability of the CFNGO is three times greater than that of native collagen. An in vitro cell line study reveals no toxicity of CFNGO against NIH 3T3 fibroblast cell line. The antimicrobial study of curcumin loaded CFNGO shows Gram +ve and Gram −ve organism growth is reduced by a considerable amount, and in vivo wound healing studies showed faster wound healing efficiency of curcumin loaded CFNGO scaffold than that of collagen alone. These findings suggest that curcumin loaded CFNGO could serve as a better platform for wound healing applications.

Recommended Literature
- [1] Centrifugation-based assay for examining nanoparticle–lipid membrane binding and disruption†
- [2] Cellular localisation and quantification of Camptothecin in different plant parts of Nothapodytes nimmoniana (J. Graham) Mabberley of Sri Lankan origin
- [3] Challenges and breakthroughs in post-combustion catalysis: how to match future stringent regulations
- [4] Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometry
- [5] CBe5E− (E = Al, Ga, In, Tl): planar pentacoordinate carbon in heptaatomic clusters†
- [6] Characterization and simultaneous quantification of seven triterpenoid saponins in different parts of Xanthoceras sorbifolia Bunge by HPLC-ESI-TOF
- [7] Carbon nanosphere-functionalized graphenenanosheets for sensing biomolecules based on platinum nanoflower labeling
- [8] Carbon coated microshells containing nanosized Gd(iii) oxidic phases for multiple bio-medical applications†
- [9] Behaviors of a proton exchange membrane electrolyzer under water starvation
- [10] Boosting oxygen electrocatalytic reactions with Mn3O4/self-growth N-doped carbon nanotubes induced by transition metal cobalt†










